N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

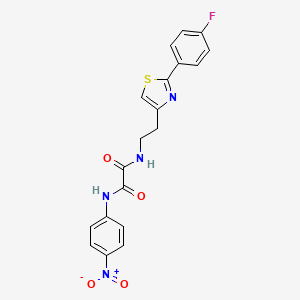

N1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is an oxalamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and an ethyl linker connecting to the oxalamide backbone. The N2 position is occupied by a 4-nitrophenyl group, which introduces strong electron-withdrawing properties. This compound is structurally analogous to other oxalamides synthesized for applications in medicinal chemistry, such as kinase inhibition or flavoring agents, but distinguishes itself through its unique substituents .

Key structural features include:

- Thiazole core: A heterocyclic ring system known for enhancing metabolic stability and binding affinity in drug design .

- 4-Fluorophenyl substituent: Fluorination improves lipophilicity and bioavailability, common in CNS-targeting agents .

Synthetic routes for analogous oxalamides typically involve coupling α-halogenated ketones with triazole-thiones or direct alkylation of oxalamide precursors under basic conditions .

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4S/c20-13-3-1-12(2-4-13)19-23-15(11-29-19)9-10-21-17(25)18(26)22-14-5-7-16(8-6-14)24(27)28/h1-8,11H,9-10H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVVHFAOHLALGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 437.4 g/mol. The presence of a thiazole ring, fluorophenyl group, and oxalamide moiety contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Molecular docking studies have indicated that the compound may interact with key enzymes involved in cancer cell proliferation. For instance, it has been suggested that modifications to the thiazole and oxalamide portions could enhance its selectivity against specific cancer targets, particularly through inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells .

- Antiparasitic Effects : Similar thiazole compounds have demonstrated activity against Plasmodium species, the causative agents of malaria. This activity is hypothesized to stem from the compound's ability to inhibit folate synthesis pathways crucial for parasite survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes the SAR findings based on related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-chlorophenyl)-N2-(thiazol-5-yl)oxalamide | Contains a chlorophenyl group | Antimicrobial |

| N1-(3-fluorophenyl)-N2-(isoxazol-3-yl)oxalamide | Isoxazole instead of thiazole | Anticancer |

| N1-(5-bromothiazol-2-yl)-N2-benzamide | Halogenated thiazole | Antiparasitic |

These comparisons highlight how variations in substituents can lead to significant differences in biological activity, suggesting potential pathways for optimizing the efficacy of this compound .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological efficacy:

- Synthesis : The compound can be synthesized through a multi-step process involving the formation of the thiazole ring followed by coupling reactions to introduce the fluorophenyl and nitrophenyl groups .

- Biological Testing : In vitro assays have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent. For example, preliminary tests demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against specific cancer types .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to oxalamide derivatives with varying aryl/heteroaryl substituents (Table 1).

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Differences and Implications

Metabolic Stability : Unlike S336 (a flavoring agent), the target compound’s thiazole ring and nitro group may reduce susceptibility to hydrolysis, as seen in oxalamides lacking ester/amide cleavage pathways .

Biological Activity: Fluorophenyl-thiazole derivatives often exhibit higher CNS permeability than purely aromatic analogues (e.g., 3-cyanophenyl), as fluorine reduces polar surface area .

Pharmacological and Toxicological Notes

- Safety Profile: Oxalamides like S336 show low toxicity (NOEL = 100 mg/kg in rats), but nitroaryl derivatives may pose higher hepatotoxicity risks due to nitroreductase-mediated bioactivation .

- Affinity for CYP3A4 : Fluorinated thiazoles (as in the target compound) exhibit moderate CYP3A4 binding, necessitating caution in drug-drug interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide?

The synthesis typically involves sequential coupling reactions. First, the thiazole ring is constructed using Hantzsch thiazole synthesis, reacting 4-fluorophenyl-substituted α-bromoketones with thiourea derivatives. Subsequent alkylation of the thiazole nitrogen with ethylenediamine derivatives introduces the ethyl spacer. Finally, oxalamide formation is achieved via condensation of the amine intermediates with oxalyl chloride derivatives under inert conditions (e.g., dry DCM, triethylamine as base). Reaction monitoring via TLC and purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. What analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolve the 3D conformation using SHELXL for refinement (space group determination, thermal displacement parameters) .

- NMR spectroscopy : and NMR (DMSO-d) confirm substituent integration and connectivity (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; thiazole protons at δ 8.1–8.3 ppm).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak matching theoretical mass).

Q. How can solubility and stability be optimized for in vitro assays?

Solubility screening in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) is standard. For stability, conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. HPLC-UV (C18 column, acetonitrile/water gradient) quantifies degradation products over 72 hours .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

- Use isogenic cell lines to control genetic background.

- Validate target engagement via competitive binding assays (e.g., SPR or fluorescence polarization).

- Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., kinases) using crystal structures from the PDB.

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.

- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with IC values from enzyme inhibition assays .

Q. What experimental designs mitigate off-target effects in mechanistic studies?

- Proteome-wide profiling : Use affinity chromatography with immobilized compound and MS/MS identification of bound proteins.

- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells.

- Dose-response curves : Calculate selectivity indices (e.g., IC ratio for primary target vs. related off-targets) .

Q. How can crystallographic data resolve ambiguities in stereochemistry?

Collect high-resolution (<1.2 Å) X-ray data at synchrotron facilities. SHELXD (dual-space methods) and SHELXE (density modification) resolve phase problems. Anisotropic refinement in SHELXL improves accuracy of bond lengths/angles. For chiral centers, assign configurations via Flack x parameter and Bijvoet differences .

Methodological Guidelines

- Synthetic Optimization : Monitor reaction intermediates via inline FTIR to detect carbonyl intermediates (e.g., oxalamide C=O stretch at ~1680 cm).

- Bioassay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., Western blot for target phosphorylation).

- Data Interpretation : Apply Bayesian statistics to reconcile contradictory IC values across studies, accounting for assay variability and compound batch differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.